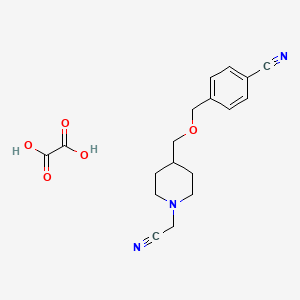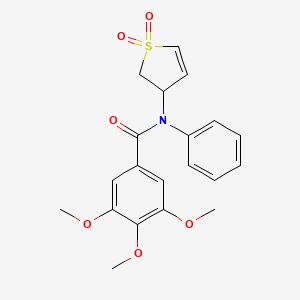
4-(((1-(Cyanomethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(((1-(Cyanomethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as JNJ-40411813, and it is a selective antagonist of the dopamine D3 receptor.
Scientific Research Applications
Synthesis and Cardiovascular Activity
A study explored the synthesis of nitriles with similar structures to "4-(((1-(Cyanomethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate" and their cardiovascular activities. The research demonstrated that nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid exhibited significant cardiovascular activities. This suggests potential applications in developing cardiovascular therapeutics (Krauze et al., 2004).
Structural Analysis and Spectral Evidence
Another study focused on the structure and NMR spectra of N-substituted-4-(cyanophenylmethylene)piperidines, indicating that the structural analysis and spectral data can provide insights into the chemical behavior and properties of similar compounds. This research highlights the importance of structural analysis in understanding the chemical characteristics of complex molecules (Lee, Beckett, & Sugden, 1966).
Microwave-Assisted Synthesis
Research on the microwave-assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives showcases the efficiency and applicability of microwave-assisted methods in synthesizing complex heterocyclic compounds. This technique could be relevant for synthesizing "this compound" and its derivatives, highlighting the potential for rapid and efficient synthesis strategies (El-Agrody et al., 2014).
Luminescence of Co-Crystals
A study on the synthesis, structure, and luminescence of novel co-crystals based on bispyridyl-substituted α,β-unsaturated ketones with coformers demonstrates the potential applications of similar compounds in materials science, particularly in developing luminescent materials. This research could imply potential applications of "this compound" derivatives in creating new luminescent materials (Li et al., 2015).
Antimicrobial Activity and Docking Studies
Research on the crystal structure of related compounds and their antimicrobial activity indicates potential applications in drug discovery, particularly in developing new antimicrobial agents. This suggests that "this compound" and its derivatives could be explored for their antimicrobial properties (Okasha et al., 2022).
properties
IUPAC Name |
4-[[1-(cyanomethyl)piperidin-4-yl]methoxymethyl]benzonitrile;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O.C2H2O4/c17-7-10-19-8-5-16(6-9-19)13-20-12-15-3-1-14(11-18)2-4-15;3-1(4)2(5)6/h1-4,16H,5-6,8-10,12-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLPLUHQZMTSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC#N.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2668283.png)
![4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2668285.png)
![5-[Methyl(phenylmethoxycarbonyl)amino]pyridine-2-carboxylic acid](/img/structure/B2668286.png)


![Benzo[d]thiazol-2-yl(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2668290.png)
![methyl 4-cyclopropyl-7-fluoro-6-(4-(4-methoxyphenyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2668291.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2668295.png)
![7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide](/img/structure/B2668298.png)
![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-enamide](/img/structure/B2668299.png)
